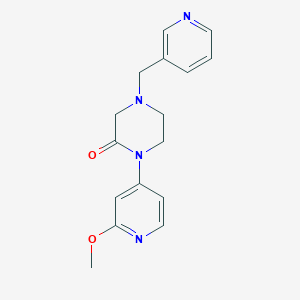![molecular formula C12H15N3O B2819253 1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2094628-16-5](/img/structure/B2819253.png)
1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound known for its significant role in medicinal chemistry. It is a member of the class of acrylamides and is structurally characterized by the presence of a pyrimidine ring attached to a piperidine moiety, which is further linked to a prop-2-en-1-one group. This compound is known for its selective inhibition of Bruton’s tyrosine kinase (BTK), making it valuable in the treatment of B-cell malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one involves several key steps. One common method includes the Suzuki reaction, where an intermediate compound is reacted with 4-phenoxyphenyl boronic acid, followed by treatment with trifluoroacetic acid (TFA) to yield the desired product . Another method involves the use of tert-butyl ®-3-hydroxypiperidine-1-carboxylate, which undergoes a series of reactions including coupling with benzo[d]dioxol-5-ylboronic acid and subsequent deprotection steps .
Industrial Production Methods
Industrial production of this compound typically involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of chromatography for purification is also common to isolate the desired crystalline form of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, trifluoroacetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting specific enzymes and pathways.
Industry: Employed in the development of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The compound exerts its effects by irreversibly binding to Bruton’s tyrosine kinase (BTK). This binding inhibits the B-cell receptor pathway, which is often aberrantly active in B-cell cancers. By blocking BTK, the compound prevents the proliferation and survival of malignant B-cells . Additionally, it binds to C-terminal Src Kinases, which are off-target receptors, leading to various side effects .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another BTK inhibitor with a similar structure and mechanism of action.
N-(3-Phenylpropenoyl)piperidine: Shares the piperidine and prop-2-en-1-one moieties but lacks the pyrimidine ring.
Cinnamyl piperidide: Similar in structure but used for different applications.
Uniqueness
1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific inhibition of BTK and its structural features that allow for selective binding. Its combination of a pyrimidine ring with a piperidine moiety linked to a prop-2-en-1-one group distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(3-pyrimidin-4-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(16)15-7-3-4-10(8-15)11-5-6-13-9-14-11/h2,5-6,9-10H,1,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHAYXQFJAAWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/new.no-structure.jpg)
![N-(2-methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2819172.png)
![(2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2819174.png)
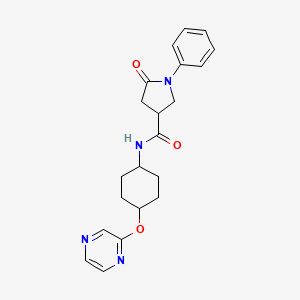

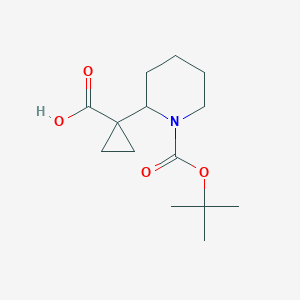
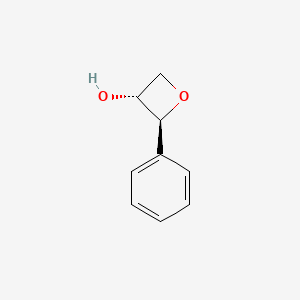
![ethyl (2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2819181.png)
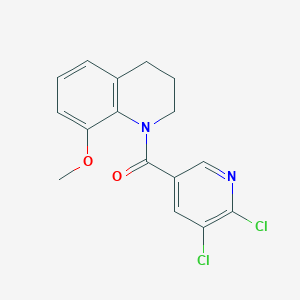
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2819185.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2819188.png)


